N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide
Description
N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a piperidine ring, and a pyrimidine moiety
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C20H27N5O2/c1-15-11-21-20(22-12-15)24(2)16-7-6-10-25(13-16)14-19(26)23-17-8-4-5-9-18(17)27-3/h4-5,8-9,11-12,16H,6-7,10,13-14H2,1-3H3,(H,23,26) |
InChI Key |
VNXXPOULFFVFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxyphenylacetic acid, piperidine, and 5-methylpyrimidine. The reaction conditions may involve the use of solvents such as dichloromethane or methanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: A simpler analog with fewer functional groups.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Shares the pyrimidine moiety but has different substituents.
Uniqueness
N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
